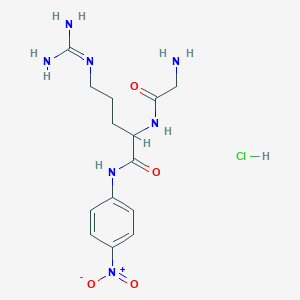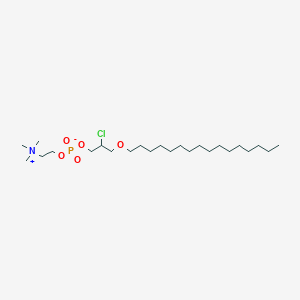
H-Gly-Arg-Pna 2HCl
Overview
Description
- Thrombin is a serine protease involved in blood clotting and plays a crucial role in the coagulation cascade.
- When thrombin binds to H-Gly-Arg-pNA, it specifically cleaves the Gly-Arg (GR) peptide sequence, releasing p-nitroaniline (pNA) .
- The liberated pNA can be detected colorimetrically at 405 nm , allowing measurement of thrombin activity .
H-Gly-Arg-pNA hydrochloride:
Scientific Research Applications
Biochemistry and Enzymology: Used to study thrombin activity and inhibition.
Drug Development: Screening for thrombin inhibitors.
Clinical Diagnostics: Measurement of thrombin levels in patient samples.
Pharmacology: Investigating thrombin-related pathways.
Mechanism of Action
- H-Gly-Arg-pNA hydrochloride acts as a substrate for thrombin.
- Thrombin specifically recognizes the Gly-Arg sequence and cleaves it, releasing pNA.
- The pNA product is quantified colorimetrically, providing a readout of thrombin activity.
Future Directions
While specific future directions for H-Gly-Arg-Pna 2HCl are not available, it’s worth noting that thrombin generation assays, which utilize similar substrates, are valuable tools in blood coagulation research . Despite advancements in this field, there are still technical challenges that preclude the widespread use of thrombin generation in clinical applications .
Preparation Methods
- The synthetic route for H-Gly-Arg-pNA hydrochloride involves chemical synthesis.
- Unfortunately, specific reaction conditions and industrial production methods are not readily available in the literature.
Chemical Reactions Analysis
- H-Gly-Arg-pNA hydrochloride does not undergo complex chemical reactions itself; rather, it serves as a substrate for thrombin.
- Thrombin cleaves the peptide bond between Gly and Arg, releasing pNA.
- Common reagents for detecting pNA include chromogenic substrates that change color upon enzymatic cleavage.
Comparison with Similar Compounds
- H-Gly-Arg-pNA hydrochloride is unique due to its specificity for thrombin.
- Similar compounds include other chromogenic substrates used for enzyme assays, but their selectivity may differ.
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O4.ClH/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25;/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFMNXNZZCRYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585171 | |
| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125455-61-0 | |
| Record name | Glycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)